N-ethyl-N'-phenylpropane-1,3-diamine

Description

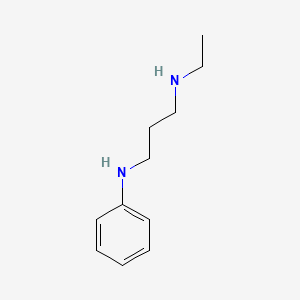

N-Ethyl-N'-phenylpropane-1,3-diamine is a diamine compound featuring a propane-1,3-diamine backbone substituted with an ethyl group at one terminal nitrogen and a phenyl group at the other.

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

N-ethyl-N'-phenylpropane-1,3-diamine |

InChI |

InChI=1S/C11H18N2/c1-2-12-9-6-10-13-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3 |

InChI Key |

SKRTXGUSLQTPBA-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCNC1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

N-Ethyl-N'-phenylpropane-1,3-diamine is used in a wide range of scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of protein interactions and enzyme inhibition.

Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

N-Ethyl-N'-phenylpropane-1,3-diamine is similar to other diamines such as ethylenediamine and diethylenetriamine. its unique structure, with the combination of ethyl and phenyl groups, provides distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other diamines may not be as effective.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected 1,3-Diamines

Notes:

- This compound differs from simpler diamines (e.g., N-Ethyl-1,3-propanediamine) by its aromatic phenyl group, which may enhance binding affinity in coordination chemistry or sensing applications .

- Compared to APDA , which has a long alkyl chain for membrane disruption in biocidal activity , the phenyl group in the target compound may prioritize aromatic interactions over hydrophobic effects.

Functional and Reactivity Differences

Electronic and Steric Effects

- Phenyl vs. This could affect catalytic activity or metal coordination in ligand systems .

- Branched vs. Linear Chains : 2-Ethyl-N',N'-dimethylpropane-1,3-diamine demonstrates how branching alters steric hindrance and collision dynamics, which could influence reactivity in synthetic pathways.

Research Findings and Implications

- Antimicrobial Activity : APDA’s superior antimicrobial efficacy over DDAC highlights the importance of alkyl chain length; the phenyl group in the target compound may offer alternative mechanisms (e.g., biofilm disruption via π-stacking).

- Drug Development: The cytotoxicity of benzo[g]quinoxaline derivatives underscores the relevance of aromatic diamines in anticancer agent design, though the target compound’s pharmacological profile remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.